molecular formula C18H13BrN4O B11486962 6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide

6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide

Cat. No.: B11486962
M. Wt: 381.2 g/mol
InChI Key: GONBAOTUWBVHHS-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide is a synthetic organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide typically involves the following steps:

    Formation of the imidazo[1,2-b][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-bromophenyl and 4-methylphenyl groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Oxidation to form the 4-oxide: The final step involves the oxidation of the imidazo[1,2-b][1,2,4]triazine to form the 4-oxide, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 4-oxide back to the parent imidazo[1,2-b][1,2,4]triazine.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide would depend on its specific biological target. Generally, compounds in this class can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide
  • 6-(4-Fluorophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide

Uniqueness

The uniqueness of 6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can also affect its pharmacokinetic properties and interactions with biological targets.

Properties

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

IUPAC Name

6-(4-bromophenyl)-2-(4-methylphenyl)-4-oxidoimidazo[1,2-b][1,2,4]triazin-4-ium

InChI

InChI=1S/C18H13BrN4O/c1-12-2-4-14(5-3-12)17-11-23(24)18-20-16(10-22(18)21-17)13-6-8-15(19)9-7-13/h2-11H,1H3

InChI Key

GONBAOTUWBVHHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=C(N=C3[N+](=C2)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

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